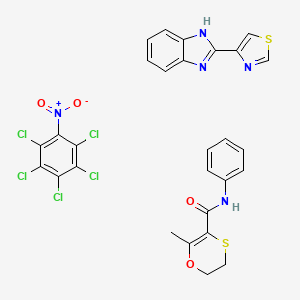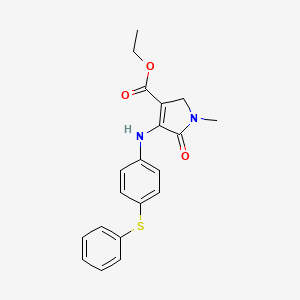
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a pyrrole ring, a carboxylic acid group, and various substituents, including a phenylthio group and an ethyl ester
Métodos De Preparación
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-3-carboxylic acid derivatives: These compounds share the pyrrole ring and carboxylic acid group but differ in their substituents.
Phenylthio-substituted compounds: These compounds contain the phenylthio group but may have different core structures. The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties.
Propiedades
Número CAS |
77711-87-6 |
|---|---|
Fórmula molecular |
C20H20N2O3S |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
ethyl 1-methyl-5-oxo-4-(4-phenylsulfanylanilino)-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-20(24)17-13-22(2)19(23)18(17)21-14-9-11-16(12-10-14)26-15-7-5-4-6-8-15/h4-12,21H,3,13H2,1-2H3 |
Clave InChI |
YTPNBTOTLNRARN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=O)N(C1)C)NC2=CC=C(C=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


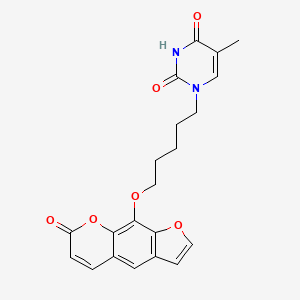
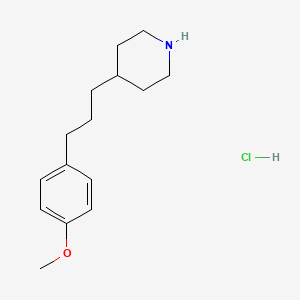

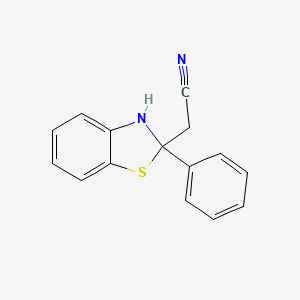
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)

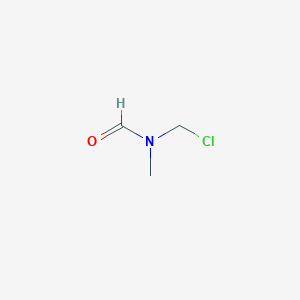

![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)


silane](/img/structure/B14433845.png)

